
Acotiamide Impurity 7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acotiamide Impurity 7, also known as Ethyl 2-(2,3,6-trimethoxybenzamido)-4,5-dihydrothiazole-4-carboxylate, is a chemical compound with potential for scientific research . It is used for laboratory purposes only and not for use in humans or animals .
Synthesis Analysis
The synthesis of Acotiamide involves a series of reactions, purifications, and salt formations . The synthetic method of acotiamide hydrochloride hydrate involves protecting the hydroxyl at the ortho position of the carboxyl in a compound, subjecting it to acylating chlorination, and then undergoing condensation with other compounds .Chemical Reactions Analysis
While specific chemical reactions involving Acotiamide Impurity 7 are not detailed in the sources, it’s important to note that impurities in chemical compounds can significantly impact the reactions they undergo .Wissenschaftliche Forschungsanwendungen
Stability and Degradation Analysis
- Stability-Indicating Assay Method : A study by Thummar et al. (2017) developed a stability-indicating assay method for acotiamide, crucial for drug quality and regulatory approval. This method helps in understanding the stability and degradation behavior of acotiamide and its impurities under various conditions. They identified seven degradation products and one process-related impurity, which are crucial for ensuring the safety and efficacy of acotiamide in pharmaceutical products (Thummar et al., 2017).
Synthesis and Impurity Control
- Synthesis Process and Impurity Control : Fu et al. (2015) described a three-step synthesis of acotiamide, highlighting the process of controlling impurities during drug synthesis. Their method effectively removed major impurities, which is crucial for the development of high-quality pharmaceuticals (Fu et al., 2015).
Pharmacokinetics and Drug Efficacy
- Pharmacokinetics and Drug Efficacy Studies : Several studies have focused on the pharmacokinetics, drug efficacy, and potential therapeutic applications of acotiamide. These include studies on its effects on gastric motility and esophageal function, as well as its role as a prokinetic agent in functional dyspepsia. For instance, studies by Yamashita et al. (2015), Kawachi et al. (2011), Muta et al. (2016), and Seto et al. (2008) have contributed significantly to understanding the therapeutic potential and mechanism of action of acotiamide (Yamashita et al., 2015), (Kawachi et al., 2011), (Muta et al., 2016), (Seto et al., 2008).
Method Development for Drug Analysis
- Development of Analytical Methods : Research efforts like those of Pandya and Rajput (2018) have focused on developing and validating analytical methods for the estimation of acotiamide, including in the presence of its degradation products. Such methods are essential for quality control in pharmaceutical manufacturing (Pandya & Rajput, 2018).
Novel Applications in Disease Treatment
- Applications in Functional Dyspepsia and Gastrointestinal Disorders : Numerous studies have been conducted on the use of acotiamide in the treatment of functional dyspepsia and other gastrointestinal disorders. These studies explore its efficacy, safety, and mechanism of action, contributing to the development of novel therapeutic strategies for these conditions (Suzuki & Hibi, 2010), (Zai et al., 2014).
Safety And Hazards
Eigenschaften
CAS-Nummer |
185105-13-9 |
|---|---|
Produktname |
Acotiamide Impurity 7 |
Molekularformel |
C21H30N4O5S |
Molekulargewicht |
450.56 |
Aussehen |
Solid Powder |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Synonyme |
N-(2-(diisopropylamino)ethyl)-2-(4-hydroxy-2,5-dimethoxybenzamido)thiazoleate; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



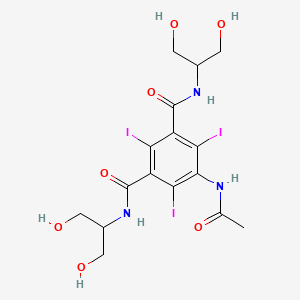
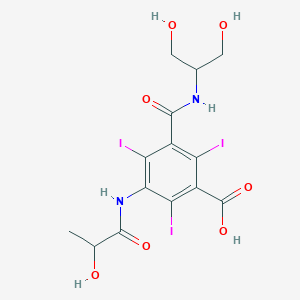
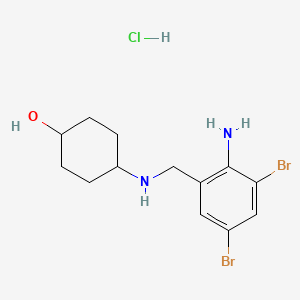
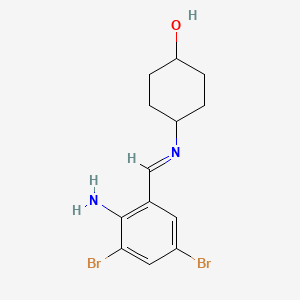
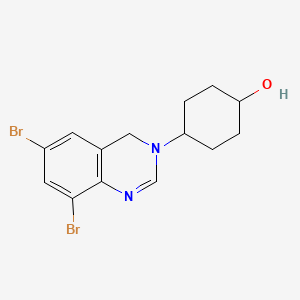
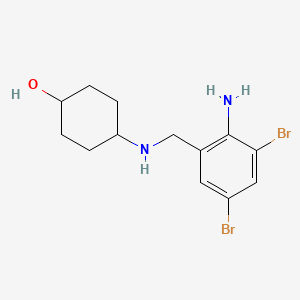
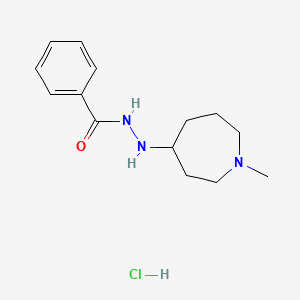
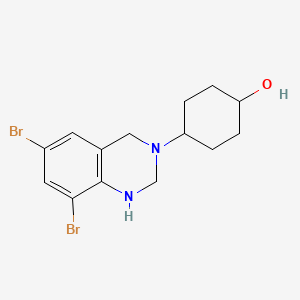
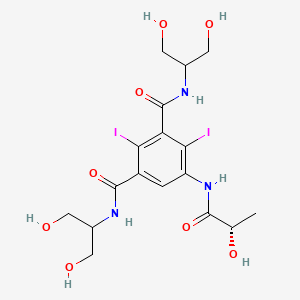
![trans-4-[[(2-Amino-5-bromophenyl)methyl]amino]-cyclohexanol](/img/structure/B602081.png)